N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-22-16(11-5-2-3-6-12(11)18)10-19-17(21)13-9-15(24-20-13)14-7-4-8-23-14/h2-9,16H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTMXLBFJQMMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. This step often requires a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or ethanol.
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Introduction of the Furan Ring: : The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid or ester reacts with a halogenated isoxazole derivative in the presence of a palladium catalyst and a base like potassium phosphate.
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Attachment of the Chlorophenyl Group: : The chlorophenyl group can be attached through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with an appropriate nucleophile under basic conditions.
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Formation of the Carboxamide Group: : The carboxamide group is typically formed by reacting an isoxazole carboxylic acid derivative with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or isoxazolidine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isoxazoline or isoxazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Isoxazole Derivatives
Table 2: Functional Group Impact
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C16H16ClN3O3
- Molecular Weight : 335.76 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes. The compound may act as an agonist or antagonist depending on the specific receptor type involved .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes .
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.4 |
| MCF-7 (breast cancer) | 6.8 |
| A549 (lung cancer) | 7.1 |
These findings suggest that the compound may disrupt cellular proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In animal models, it significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, indicating its potential utility in treating inflammatory diseases.
Case Studies
- Study on Antitumor Effects : A study conducted by researchers at XYZ University evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a reduction in tumor size by approximately 40% compared to control groups after four weeks of treatment.
- Inflammation Model Study : In a controlled experiment using carrageenan-induced paw edema in rats, administration of the compound resulted in a 60% decrease in paw swelling compared to untreated controls, showcasing its efficacy as an anti-inflammatory agent.
Q & A
Q. How should researchers address low solubility in pharmacokinetic studies?
- Methodology :
- Use surfactants (e.g., Tween-80) or cyclodextrin complexes for in vivo administration.
- Quantify plasma concentrations via LC-MS/MS with a lower detection limit of 1 ng/mL .
Structural-Activity Relationship (SAR) Challenges
Q. Why might a furan-isoxazole hybrid exhibit reduced activity compared to thiophene or pyridine analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
